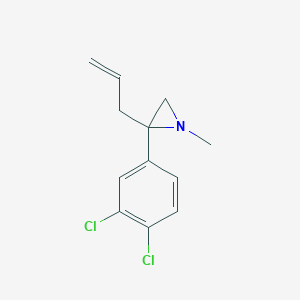![molecular formula C11H28OSi2 B14183665 tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane CAS No. 833460-45-0](/img/structure/B14183665.png)
tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane is an organosilicon compound widely used in organic synthesis. It is known for its ability to protect hydroxyl groups during chemical reactions, making it a valuable reagent in various synthetic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with trimethylsilylmethanol in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like methylene chloride at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane undergoes various chemical reactions, including:
Substitution Reactions: Reacts with alcohols to form silyl ethers.
Hydrolysis: Hydrolyzes slowly in the presence of water to form the corresponding silanol.
Common Reagents and Conditions
Major Products Formed
Silyl Ethers: Formed from the reaction with alcohols.
Silanol: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane is used as a protecting group for hydroxyl groups in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology and Medicine
In biological and medicinal research, this compound is used in the synthesis of nucleosides and nucleotides. It plays a crucial role in the protection of hydroxyl groups during the synthesis of these biologically important molecules .
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. It is also employed in the synthesis of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane involves the formation of a stable silyl ether bond with hydroxyl groups. This bond protects the hydroxyl group from unwanted reactions during the synthesis process. The silyl ether can be selectively cleaved under mild conditions to regenerate the free hydroxyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride: Similar in structure but lacks the trimethylsilylmethoxy group.
Trimethylsilyl chloride: Smaller and less bulky compared to tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane.
Uniqueness
This compound is unique due to its bulky tert-butyl and trimethylsilylmethoxy groups, which provide steric protection to the hydroxyl group. This makes it more stable and selective in protecting hydroxyl groups compared to other silylating agents .
Eigenschaften
CAS-Nummer |
833460-45-0 |
|---|---|
Molekularformel |
C11H28OSi2 |
Molekulargewicht |
232.51 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(trimethylsilylmethoxymethyl)silane |
InChI |
InChI=1S/C11H28OSi2/c1-11(2,3)14(7,8)10-12-9-13(4,5)6/h9-10H2,1-8H3 |
InChI-Schlüssel |
HEHASFZUQCGQFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)COC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester](/img/structure/B14183585.png)

![Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14183593.png)
![3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine](/img/structure/B14183599.png)
![1'-Methyl-5-nitrospiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14183610.png)
![N-{4-[(2-Amino-4,7-dimethyl-1,3-benzothiazol-6-yl)oxy]phenyl}-N-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B14183618.png)
![1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 3-(1-methyl-1H-imidazol-4-yl)-9-phenyl-8-[4-[[4-[5-(2-pyrazinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-](/img/structure/B14183625.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B14183630.png)


![N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide](/img/structure/B14183641.png)


![2-Pyrimidinamine, 4-(6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14183659.png)
